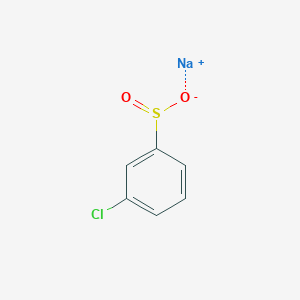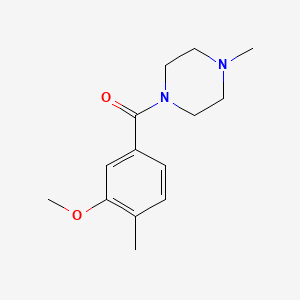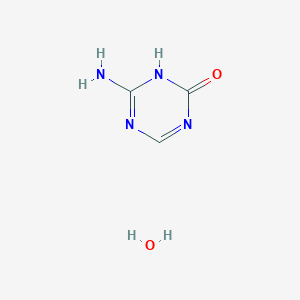
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene), is an organometallic compound with the chemical formula C₈H₁₇CsO. It is a light yellow liquid that is highly flammable and is used in various industrial and research applications . This compound is part of the alkoxide family, where the alkoxide ion is bonded to a metal—in this case, caesium.
Vorbereitungsmethoden
Caesium 2-ethylhexoxide is typically synthesized through the reaction of caesium hydroxide with 2-ethylhexanol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
CsOH+C8H17OH→C8H17OCs+H2O
In industrial settings, the production of caesium 2-ethylhexoxide involves the careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. The compound is often supplied as a solution in octane or toluene to stabilize it and facilitate its use in various applications .
Analyse Chemischer Reaktionen
Caesium 2-ethylhexoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form caesium carbonate and other by-products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions where the alkoxide ion is replaced by another nucleophile.
Common reagents used in these reactions include oxygen (for oxidation), hydrogen (for reduction), and various nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Caesium 2-ethylhexoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It is used in the preparation of certain biological compounds and as a catalyst in biochemical reactions.
Industry: It is used in the production of thin films, LED manufacturing, and other industrial processes.
Wirkmechanismus
The mechanism by which caesium 2-ethylhexoxide exerts its effects involves the alkoxide ion acting as a nucleophile or base in various reactions. The caesium ion stabilizes the alkoxide ion, making it more reactive. This enhanced reactivity allows it to participate in a wide range of chemical transformations, including nucleophilic substitution and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Caesium 2-ethylhexoxide can be compared with other alkoxides such as sodium ethoxide and potassium tert-butoxide. While all these compounds are used as bases and nucleophiles in organic synthesis, caesium 2-ethylhexoxide is unique due to the larger size and lower electronegativity of the caesium ion. This results in different reactivity and selectivity in chemical reactions.
Similar compounds include:
- Sodium ethoxide (C₂H₅ONa)
- Potassium tert-butoxide (C₄H₉OK)
- Lithium methoxide (CH₃OLi)
Each of these compounds has its own unique properties and applications, but caesium 2-ethylhexoxide is particularly valued for its high reactivity and stability in organic solvents .
Eigenschaften
IUPAC Name |
cesium;2-ethylhexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSROBZVAGSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17CsO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)







